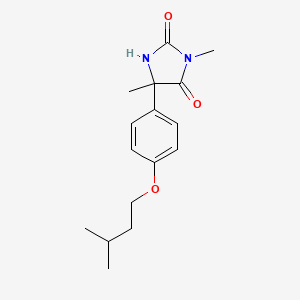
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a phenyl ring followed by cyclization to form the imidazolidinedione core. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and strong acids or bases are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure may be useful in the development of new materials with specific properties.
作用機序
The mechanism by which 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Dimethylphenol: Shares the dimethylphenyl structure but lacks the imidazolidinedione core.
4-(3-Methylbutoxy)phenyl derivatives: Similar in the alkoxy substitution but differ in the heterocyclic component.
Uniqueness
What sets 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione apart is its combination of aromatic and heterocyclic elements, which can confer unique reactivity and potential biological activity not seen in simpler analogs.
特性
CAS番号 |
134721-62-3 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC名 |
3,5-dimethyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-10-21-13-7-5-12(6-8-13)16(3)14(19)18(4)15(20)17-16/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
InChIキー |
JBJCGGGFBCHIAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


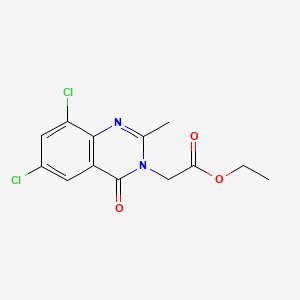
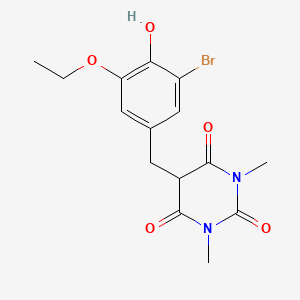
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
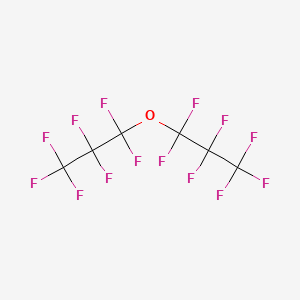
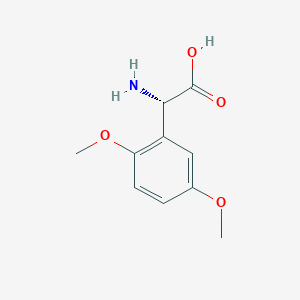


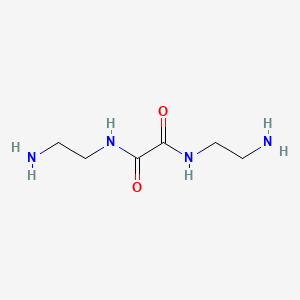

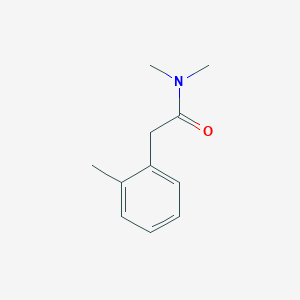
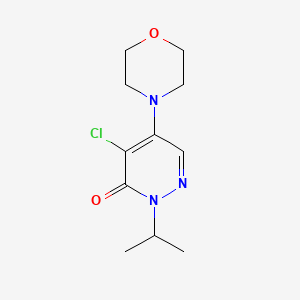
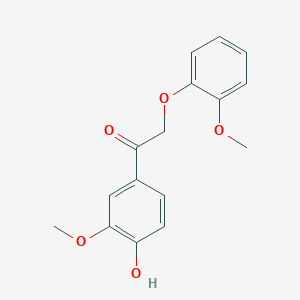
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
